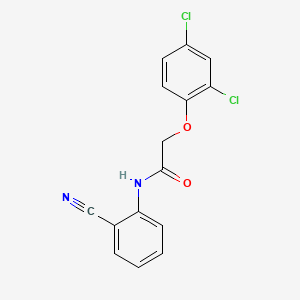

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-(2-Cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a 2-cyanophenyl group attached to the acetamide nitrogen and a 2,4-dichlorophenoxy moiety at the α-carbon of the acetamide chain. This compound belongs to a broader class of 2,4-dichlorophenoxyacetic acid (2,4-D) derivatives, which are widely studied for their anti-inflammatory, herbicidal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFGNIBWIXMJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-cyanophenylamine with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Scientific Research Applications

1. Agricultural Applications

- Herbicide Development : This compound has been studied for its herbicidal properties, particularly as a selective herbicide for controlling broadleaf weeds. Its mechanism of action mimics natural plant hormones (auxins), leading to uncontrolled growth in target plants, which ultimately results in their death .

- Environmental Fate Studies : Research has been conducted to understand the environmental impact and degradation pathways of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide in soil and water systems. These studies are crucial for assessing the ecological risks associated with its use .

2. Medicinal Applications

- Anticancer Activity : Preliminary studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated significant inhibition of cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Case Study 1: Anticancer Activity Evaluation

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 3: Environmental Impact Study

- Objective : To investigate the degradation pathways of the compound in aquatic environments.

- Findings : The study indicated that this compound undergoes photodegradation when exposed to sunlight, reducing its environmental persistence.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Environmental Study | Aquatic Systems | Photodegradation observed | 2025 |

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide can be contextualized by comparing it with structurally analogous phenoxyacetamides. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Activity Comparison

- COX-2 Inhibition: Derivatives with thiourea (e.g., 7a–h) show enhanced activity over 2,4-D due to additional hydrogen bonding with COX-2’s Arg120 and Tyr355 residues . The cyano group in the target compound may mimic this effect but requires empirical validation.

- Antimicrobial Activity : Compounds like 6a exhibit moderate antibacterial effects, but their efficacy is lower than thiourea-containing analogues, likely due to reduced enzyme penetration .

Physicochemical Properties

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (condensation of chloral hydrate with amides), but yields may vary depending on substituent reactivity.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Table 2: Molecular Docking Scores (COX-2)

Biological Activity

N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that belongs to a class of chemicals known for their diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanophenyl group and a dichlorophenoxy moiety, which are significant for its biological properties. The presence of halogen atoms enhances its lipophilicity and potential interaction with biological targets.

Chemical Structure

- Molecular Formula : CHClNO

- CAS Number : 306316-35-8

- Molecular Weight : 319.17 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced cellular growth and inflammation.

- Receptor Modulation : It might act as an antagonist or agonist to certain receptors, affecting physiological processes such as cell signaling and growth regulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related phenoxyacetamides have shown effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus and methicillin-resistant S. aureus) and moderate activity against yeast species like Candida albicans .

| Compound | Target Organisms | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus, C. albicans | Moderate to High |

| 2,4-Dichlorophenoxyacetic Acid | Various herbaceous weeds | Herbicidal |

Case Studies

A notable case study involved the use of 2,4-Dichlorophenoxyacetic acid (a related compound) in agricultural settings. It highlighted the toxicological effects when misused or ingested, emphasizing the importance of understanding the biological activity and safety profiles of compounds within this class .

Structure-Activity Relationship (SAR)

Recent studies have employed quantitative structure-activity relationship (QSAR) analyses to predict the biological activity of phenoxyacetamides. These analyses suggest that:

- The position and type of substituents on the phenyl rings significantly influence antimicrobial efficacy.

- Halogenated phenyl rings enhance lipophilicity, facilitating membrane permeability and biological activity.

Toxicological Considerations

While investigating the biological activities, it is crucial to consider potential toxic effects. Compounds similar to this compound have shown varying degrees of toxicity in animal models, necessitating careful evaluation during drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via carbodiimide-mediated amidation. For example, 2-(2,4-dichlorophenoxy)acetic acid is activated using coupling agents like EDCl/HOBt and reacted with 2-cyanoaniline in dichloromethane (DCM) under stirring at room temperature . Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of amine to acid), solvent polarity (e.g., DCM or THF), and purification via column chromatography using hexane:EtOAc gradients (Rf values: 0.29–0.72) . Lower yields (e.g., 31–76% in ) may require iterative recrystallization or HPLC purification.

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Techniques :

- NMR Spectroscopy : -NMR (CDCl₃) resolves aromatic protons (δ 6.7–7.4 ppm), acetamide NH (δ ~7.0 ppm), and cyanophenyl substituents (δ ~4.5 ppm for CH₂) .

- Melting Point : Reported ranges (e.g., 98–116°C) validate purity .

- TLC : Rf values (e.g., 0.44 in 2:1 hexane:EtOAc) monitor reaction progress .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 354.0 [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications to the cyanophenyl or dichlorophenoxy moieties impact biological activity?

- SAR Insights :

- Cyanophenyl Group : The electron-withdrawing cyano group enhances binding to target proteins (e.g., COX-2) by stabilizing charge interactions . Derivatives with 4-fluorophenyl substituents (e.g., compound 27m in ) show improved inhibitory activity due to increased lipophilicity .

- Dichlorophenoxy Chain : Elongation (e.g., pentanamide vs. acetamide) reduces steric hindrance, improving enzyme affinity. For example, compound 6d (pentanamide derivative) showed a 15% yield but retained activity .

- Hybrid Pharmacophores : Combining thioalkylamide and pyrimidinone fragments ( ) increased anti-inflammatory activity (IC₅₀ = 116.73 mmol/kg) while reducing ulcerogenicity .

Q. What strategies address low yields or impurities during large-scale synthesis?

- Optimization Approaches :

- Catalyst Screening : Use of DMAP or triethylamine accelerates coupling reactions, reducing byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Workup Protocols : Acid-base extraction (e.g., aqueous HCl and NaHCO₃ washes) removes unreacted amines/acids .

- Crystallization : Slow evaporation from toluene produces high-purity crystals (e.g., 427 K melting point in ) .

Q. How can contradictory data between in vitro and in vivo assays be resolved?

- Root Causes & Solutions :

- Solubility Issues : In vitro assays may use DMSO, while in vivo metabolism alters bioavailability. Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance dissolution .

- Metabolic Instability : Cyano group hydrolysis in vivo may reduce efficacy. Stabilize via methyl or fluorine substitution on the phenyl ring .

- Dose-Response Calibration : Align in vitro IC₅₀ values with pharmacokinetic parameters (e.g., Cmax, AUC) using compartmental modeling .

Q. What computational tools predict the binding modes of this compound with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like COX-2. The dichlorophenoxy group often occupies hydrophobic pockets .

- QSAR Models : Hammett constants (σ) for substituents correlate with activity trends. For example, σ = +0.66 for CN predicts enhanced electron withdrawal and binding .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., NH···O=C interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.